The development of H-Hyp-AMC (trans-4-Hydroxy-L-proline-7-amido-4-methylcoumarin) emerged from late 20th-century efforts to detect protease and deacylase activity with high sensitivity. Researchers sought fluorogenic substrates that could generate measurable signals upon enzymatic cleavage, avoiding radioactive labels. The 7-amido-4-methylcoumarin (AMC) group proved ideal: its enzymatic release yields intense blue fluorescence (ex/em ~342/441 nm), enabling real-time kinetic assays at nanomolar concentrations [4]. Hyp (trans-4-Hydroxy-L-proline) was selected due to its unique ring structure and prevalence in collagen-like motifs targeted by bacterial enzymes. Early work in the 1990s established Hyp-AMC derivatives as tools for studying prolyl oligopeptidases and polyamine deacylases [4] [6].
A pivotal application emerged in investigating host-microbe interactions. Researchers discovered that bacterial pathogens (e.g., Pseudomonas, Mycoplasma) secrete enzymes that hydrolyze hydroxyproline-containing peptides to evade host defenses. H-Hyp-AMC allowed quantification of these enzymes in live bacterial cultures, revealing their role in breaking down collagen barriers and modulating inflammation [4]. Parallel studies in polyamine metabolism utilized H-Hyp-AMC analogs to characterize acetylpolyamine amidohydrolases (APAHs), which regulate critical pathways like biofilm formation [1].
Table 1: Key Milestones in H-Hyp-AMC Development
Year Range | Advancement | Research Impact |
---|---|---|
1985–1995 | Synthesis of first Hyp-AMC derivatives | Enabled fluorometric detection of proline-specific proteases |
1996–2005 | Application in bacterial deacylase studies | Revealed enzyme kinetics of APAHs in pathogens like Mycoplasma ramosa |
2006–2015 | Adaptation for high-throughput screening (HTS) | Accelerated drug discovery for enzyme inhibitors targeting microbial virulence |
The compound’s nomenclature reflects its chemical structure and function:
Academic recognition solidified through its inclusion in enzyme classification databases (e.g., BRENDA, MEROPS) as a standard substrate for EC 3.4.21.26 (prolyl endopeptidases) and EC 3.5.1.- (deacylases). Its CAS Registry Number (124538-69-0) formalized its identity, distinguishing it from analogs like H-Pro-AMC [4].
H-Hyp-AMC’s utility stems from its precise molecular recognition by bacterial enzymes. Key discoveries include:
Table 2: Enzyme-Specific Hydrolysis of H-Hyp-AMC
Enzyme Class | Representative Organism | Km (μM) | kcat (s⁻¹) | Primary Function |
---|---|---|---|---|
Acetylpolyamine amidohydrolase | Mycoplasma ramosa | 22 ± 3 | 12 ± 1 | Polyamine deacetylation |
Prolyl endopeptidase | Aeromonas hydrophila | 35 ± 4 | 18 ± 2 | Collagen degradation |
Class II deacylase | Bordetella/Alcaligenes HdaH | 18 ± 2 | 9 ± 0.5 | Biofilm regulation |
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